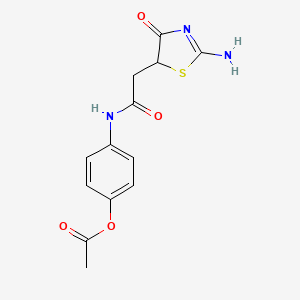![molecular formula C18H14N4O3 B3016599 N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 929471-00-1](/img/structure/B3016599.png)
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide" is a heterocyclic molecule that includes a triazole ring and a benzofuran moiety. The presence of a 4-methoxyphenyl group suggests potential interactions with biological systems, given the common occurrence of methoxy groups in bioactive molecules. Although the specific compound is not directly described in the provided papers, related structures with similar functional groups have been synthesized and analyzed, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of various starting materials in the presence or absence of a catalyst. For instance, the synthesis of a triazole derivative with a methoxyphenyl group was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol with hydrochloric acid as a catalyst . Another related synthesis involved a one-pot reaction without a catalyst, combining 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol to yield a thiazol-imine derivative . These methods suggest that the synthesis of the compound could potentially be carried out through similar condensation reactions under reflux conditions, possibly with modifications to the starting materials and conditions to accommodate the specific structural requirements.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the structure of a triazole derivative was confirmed using these methods, indicating the reliability of these techniques in determining the molecular structure of such compounds . Additionally, the crystal structure of a benzamide derivative was analyzed, revealing that it crystallizes in a triclinic system with specific lattice constants . These findings suggest that the molecular structure of "this compound" could similarly be determined using X-ray diffraction and NMR spectroscopy to provide detailed information on its geometry and conformation.
Chemical Reactions Analysis
The reactivity of related compounds has been investigated through theoretical calculations, such as density functional theory (DFT), to estimate chemical reactivity and molecular electrostatic potential (MEP) surface maps . These studies can provide insights into the potential chemical reactions that the compound may undergo, such as its ability to participate in electron transfer processes or its reactivity towards nucleophiles or electrophiles. The antioxidant properties of a benzamide derivative were also determined using a DPPH free radical scavenging test, indicating the potential for similar bioactivity in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were calculated using DFT for a benzamide derivative . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the crystal packing and intermolecular interactions, including hydrogen bonding and π-π stacking, were analyzed for thiazol-imine derivatives, which can influence the compound's solubility, melting point, and other physical properties . Similar analyses could be applied to "this compound" to predict its behavior in different environments.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
- Synthesis of Novel Compounds : A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) detailed the synthesis of new heterocyclic compounds derived from benzofuran, including those similar in structure to N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide. These compounds demonstrated significant anti-inflammatory and analgesic activities.
Antimicrobial Activities
- Novel 1,2,4-Triazole Derivatives : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds structurally related to this compound. These compounds exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Inhibitory Activities
- Inhibitors of 5-Lipoxygenase and Leukotriene D4 : Musser et al. (1987) investigated benzoheterocyclic compounds, including those similar to this compound. These compounds acted as inhibitors of 5-lipoxygenase and leukotriene D4, suggesting potential application in respiratory conditions like asthma (Musser, Kubrak, Chang, Dizio, Hite, Hand, & Lewis, 1987).
Biological and Antioxidant Activities
- Triazolopyrimidines Derivatives : Gilava et al. (2020) synthesized derivatives of triazolopyrimidines, structurally related to this compound, and evaluated their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Antiviral Activities
- Triazole Carboxamide Nucleosides : Revankar et al. (1981) synthesized triazole carboxamide nucleosides, which showed significant antiviral activity against viruses like herpes and measles (Revankar, Solan, Robins, & Witkowski, 1981).
Fluorescence and Photophysical Properties
- Novel Fluorescent Triazole Derivatives : Padalkar et al. (2015) synthesized new fluorescent triazole derivatives, indicating potential applications in imaging and sensing due to their photophysical properties (Padalkar, Lanke, Chemate, & Sekar, 2015).
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-13-8-6-11(7-9-13)16-19-18(22-21-16)20-17(23)15-10-12-4-2-3-5-14(12)25-15/h2-10H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNINBIVIRNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

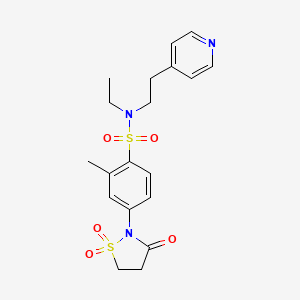
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)
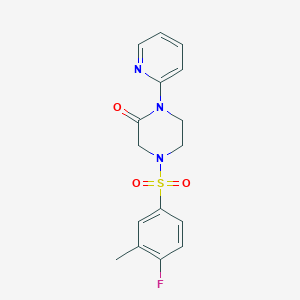
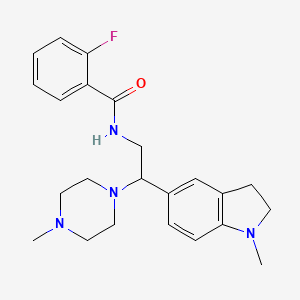
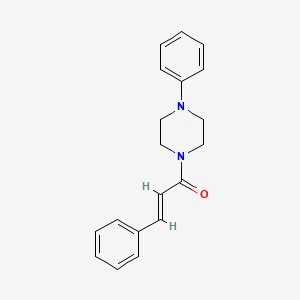
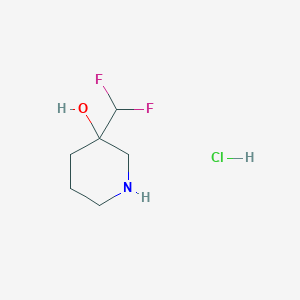
![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)
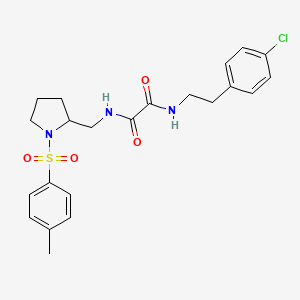
![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)

